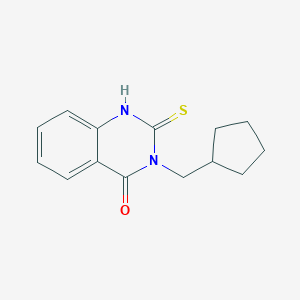
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a quinazoline derivative with a thiol group that has shown promising results in the development of new drugs and therapies.
Applications De Recherche Scientifique
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one has shown potential applications in various fields of scientific research. One of the primary areas of interest is drug discovery and development. The compound has been found to have significant inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors in the body. The compound has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes. Additionally, it has been shown to inhibit the activity of the angiotensin II receptor, which is involved in the regulation of blood pressure.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one are still being studied. However, it has been found to have significant effects on certain cellular processes and physiological functions. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various areas of scientific research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several future directions for the research and development of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one. One potential direction is the development of new drugs and therapies based on the compound's inhibitory effects on certain enzymes and receptors. Additionally, further studies are needed to evaluate the compound's potential toxicity and safety profile. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one is a chemical compound that has shown significant potential in various areas of scientific research. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in different fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
331971-80-3 |
|---|---|
Nom du produit |
3-Cyclopentylmethyl-2-mercapto-3H-quinazolin-4-one |
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
3-(cyclopentylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c17-13-11-7-3-4-8-12(11)15-14(18)16(13)9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,18) |
Clé InChI |
MJUNPNFIYVJKTQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
SMILES canonique |
C1CCC(C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
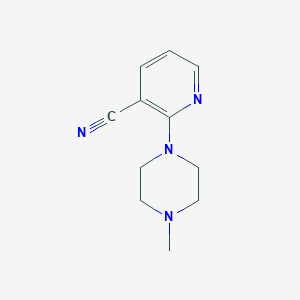
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)

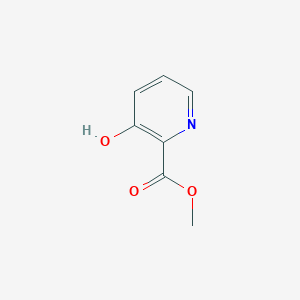
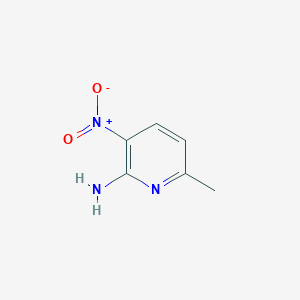
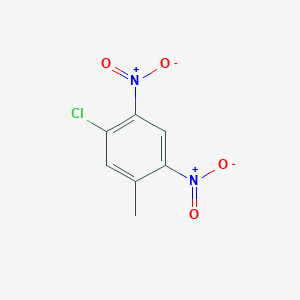
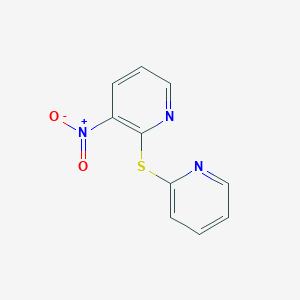
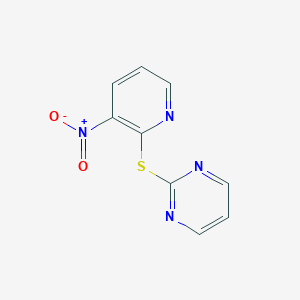

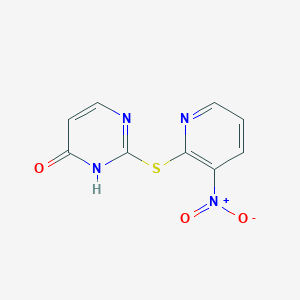
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)